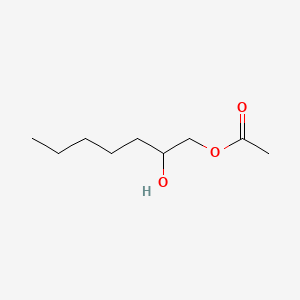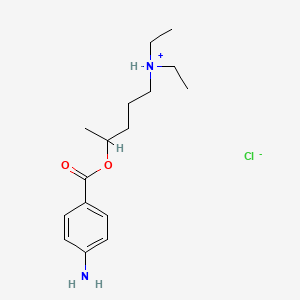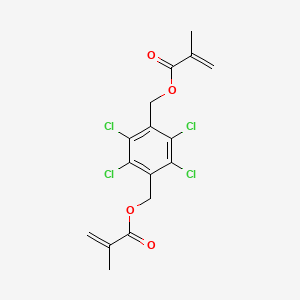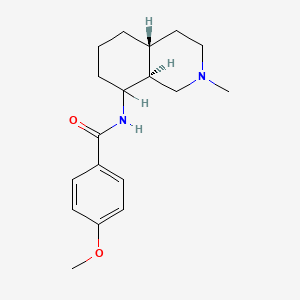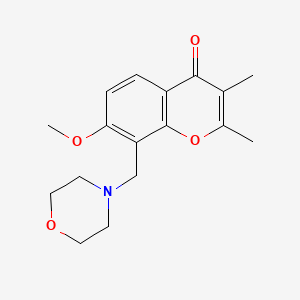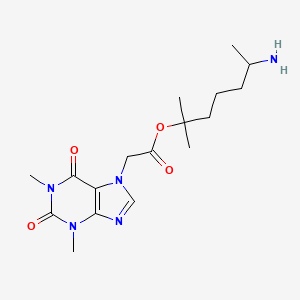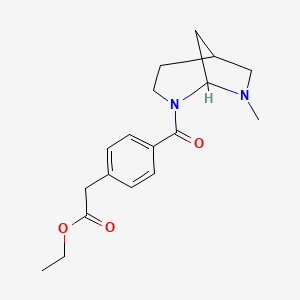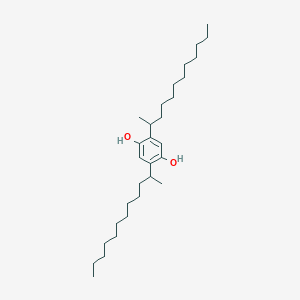
2-Amino-4-arsonobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-arsonobenzoic acid is an organic compound that contains both an amino group and an arsonic acid group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-arsonobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with arsenic trioxide in the presence of a reducing agent to form the corresponding arsonic acid derivative. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-Amino-4-arsonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form higher oxidation state derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Higher oxidation state arsonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-Amino-4-arsonobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Amino-4-arsonobenzoic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
2-Aminobenzoic acid: Lacks the arsonic acid group, making it less reactive in certain chemical reactions.
4-Aminobenzoic acid: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
2-Amino-4-methylbenzoic acid: Contains a methyl group instead of an arsonic acid group, resulting in different chemical properties.
Uniqueness
2-Amino-4-arsonobenzoic acid is unique due to the presence of both an amino group and an arsonic acid group on the benzoic acid core
属性
CAS 编号 |
6295-18-7 |
|---|---|
分子式 |
C7H8AsNO5 |
分子量 |
261.06 g/mol |
IUPAC 名称 |
2-amino-4-arsonobenzoic acid |
InChI |
InChI=1S/C7H8AsNO5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14) |
InChI 键 |
FONAQXOHXLIQHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


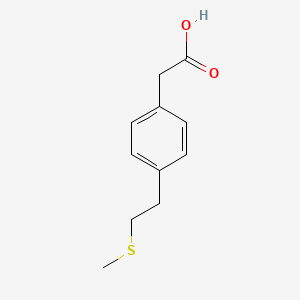
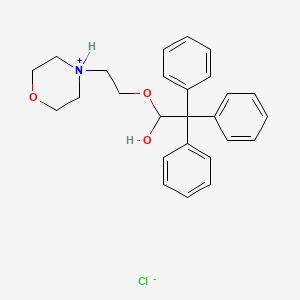

![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
